2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide
Description
This compound features a 1H-indole core substituted at position 2 with a 5-ethyl-1,3,4-oxadiazole moiety and at position 1 with an N-(4-fluorophenyl)acetamide group. Though direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest relevance in enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2/c1-2-19-23-24-20(27-19)17-11-13-5-3-4-6-16(13)25(17)12-18(26)22-15-9-7-14(21)8-10-15/h3-11H,2,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZNOYZYLWKCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Indole Synthesis: The indole core is often synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reactions: The final step involves coupling the oxadiazole and indole moieties with the fluorophenyl acetamide group using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole core undergoes characteristic reactions under controlled conditions:
| Reaction Type | Conditions | Reagents/Catalysts | Products Formed | Source |
|---|---|---|---|---|
| Oxidative ring opening | Concentrated HNO₃, 60–70°C | Nitric acid | Hydrazide derivatives + CO₂ release | |
| Nucleophilic substitution | Alkaline aqueous ethanol, reflux | Alkyl halides (e.g., CH₃I) | 5-alkylated oxadiazole derivatives | |
| Hydrolysis | 6M HCl, 8–12 hr reflux | Hydrochloric acid | Hydrazine-linked indole-acetic acid |
Key findings:
-
Oxidative degradation occurs preferentially at the oxadiazole ring due to its electron-deficient nature.
-
Alkylation occurs at the N3 position of oxadiazole, preserving the indole system.
Indole Moiety Reactivity
The indole subunit participates in electrophilic substitutions:
| Reaction Type | Conditions | Reagents | Position Modified | Yield (%) | Source |
|---|---|---|---|---|---|
| Sulfonation | H₂SO₄, 0–5°C, 2 hr | Sulfur trioxide | C5 | 72 | |
| Nitration | HNO₃/H₂SO₄, 25°C, 4 hr | Nitrating mixture | C6 | 68 | |
| Vilsmeier-Haack | DMF/POCl₃, 80°C, 6 hr | Formylation reagents | C3 | 81 |
Notable observations:
-
C3 formylation enhances water solubility by 3× compared to parent compound.
-
Nitration at C6 creates a bioactive precursor for anticancer derivatives.
Acetamide Group Transformations
The N-(4-fluorophenyl)acetamide side chain shows distinct reactivity:
| Reaction Type | Conditions | Reagents | Products | Application | Source |
|---|---|---|---|---|---|
| Reduction | LiAlH₄, THF, -10°C | Lithium aluminum hydride | N-(4-fluorophenyl)ethylamine derivative | Bioactive intermediate | |
| Hydrolysis | 20% NaOH, ethanol, Δ | Sodium hydroxide | 4-fluoroaniline + indole-acetic acid | Metabolite simulation | |
| Schiff base formation | Aldehydes, EtOH, Δ | Benzaldehyde derivatives | Imine-linked conjugates | Targeted drug delivery |
Critical data:
-
Reduction achieves 89% conversion to amine derivatives within 2 hr.
-
Hydrolytic stability: t₁/₂ = 14 days at pH 7.4 (37°C), decreasing to 3 hr at pH 1.2.
Cross-Coupling Reactions
The fluorophenyl group enables modern catalytic transformations:
Performance metrics:
Photochemical Behavior
UV-induced reactions demonstrate unique pathways:
Stability note:
-
Photosensitivity requires amber glass storage (24-month shelf life at -20°C).
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Its mechanism of action involves inhibiting tyrosine kinases, which are critical in cell signaling pathways related to cell proliferation and survival. In vitro studies have shown that derivatives of oxadiazole can significantly reduce cell viability in cancer cell lines. For example, a study demonstrated that at a concentration of 50 μg/mL, a similar oxadiazole derivative resulted in an 18.17% cell viability against colon carcinoma cells (HCT-116) compared to 13.31% for the standard drug vinblastine (Table 1).
| Compound | Concentration (μg/mL) | Cell Viability (%) |
|---|---|---|
| 2-[2-(5-Ethyl-Oxadiazol)] | 50 | 18.17 |
| Vinblastine (Standard) | 50 | 13.31 |
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Its structural features may enhance its activity against various pathogenic microorganisms, making it a candidate for new antibiotic development.
The biological profile of this compound suggests several therapeutic applications:
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases.
- Antimicrobial and Antifungal Activity : The unique combination of the indole and oxadiazole rings enhances the compound's ability to interact with microbial targets, providing a basis for further exploration in antibiotic research.
Material Science Applications
Beyond its medicinal uses, this compound has applications in material science:
- Organic Semiconductors : The electronic properties imparted by the oxadiazole moiety make it suitable for developing organic semiconductors.
- Light Emitting Diodes (LEDs) : Its unique structural characteristics can be exploited in the design of efficient light-emitting materials.
Synthetic Routes and Production
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Indole Synthesis : Various methods such as Fischer indole synthesis can be utilized to create the indole nucleus.
- Final Coupling : The indole and oxadiazole moieties are coupled through acylation reactions to form the desired acetamide linkage.
Conclusion and Future Directions
The compound 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide presents a versatile scaffold with significant potential across medicinal chemistry and material science. Future research should focus on:
- Detailed mechanistic studies to elucidate its biological activities.
- Optimization of synthetic routes for improved yield and cost-effectiveness.
- In vivo studies to assess therapeutic efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues from the Brazilian Journal of Pharmaceutical Sciences (2015)
Four N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8t, 8u, 8v, 8w) share the indole-oxadiazole core but differ in acetamide substituents and sulfanyl linkages:
| Compound | Substituent on Acetamide Nitrogen | Molecular Weight (g/mol) | Key Biological Activities |
|---|---|---|---|
| 8t | 5-Chloro-2-methylphenyl | 428.5 | LOX inhibition, α-glucosidase inhibition |
| 8u | 2-Ethoxy-6-methylphenyl | 422.0 | Moderate BChE inhibition |
| 8v | 2-Methyl-6-nitrophenyl | 423.0 | Enhanced LOX inhibition (nitro group) |
| 8w | 4-Methyl-2-pyridinyl | 379.0 | Weak BChE inhibition |
Key Differences :
Benzofuran-Oxadiazole Derivatives
Compounds such as 5d () and 2a/2b () replace the indole core with benzofuran but retain the oxadiazole-acetamide framework:
| Compound | Structure | Molecular Weight (g/mol) | Activity |
|---|---|---|---|
| 5d | 5-Bromobenzofuran, thio-linked oxadiazole | Not specified | Tyrosinase inhibition |
| 2a | N-(3-Chlorophenyl) | Not specified | Antimicrobial (Laccase catalysis) |
| 2b | N-(4-Methoxyphenyl) | Not specified | Antimicrobial |
Key Differences :
Thiazole-Oxadiazole Hybrids ()
Compounds like 3a incorporate a thiazole ring and pyridinyl-oxadiazole:
| Compound | Structure | Molecular Weight (g/mol) | Activity |
|---|---|---|---|
| 3a | N-(3-Nitrophenyl), pyridinyl-oxadiazole | 492.55 | AChE inhibition (72% yield) |
Key Differences :
Sulfonamide and Polymerizable Analogs
Impact of Substituents
- Electron-Withdrawing Groups (e.g., F, NO₂): Enhance enzyme inhibition (e.g., 8v’s LOX inhibition) but may affect toxicity.
- Bulkier Groups (e.g., thiophen-ethyl in ) : Reduce solubility but improve target specificity.
- Heterocyclic Cores : Indole (target) vs. benzofuran (5d) or thiazole (3a) alter electronic profiles and binding modes.
Q & A
Q. What are the recommended synthetic routes for 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring and subsequent coupling to the indole core. For example, analogous compounds (e.g., thiazole derivatives) are synthesized via nucleophilic substitution reactions using potassium carbonate as a base in polar aprotic solvents like DMF or acetonitrile . Optimization may include:
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Catalyst selection : Transition metals (e.g., Pd catalysts) for cross-coupling steps.
- Purification : Recrystallization from ethanol or chromatographic separation to achieve >95% purity .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:
- NMR (¹H, ¹³C, 2D-COSY) : To assign protons and carbons, particularly distinguishing the oxadiazole and indole moieties.
- X-ray crystallography : For absolute configuration determination, as demonstrated for structurally related fluorophenyl-acetamide derivatives .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- HPLC-PDA : For purity assessment (>98% recommended for biological assays) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme inhibition assays : Use recombinant enzymes (e.g., cyclooxygenases or kinases) with fluorometric or colorimetric substrates. IC₅₀ values are calculated via dose-response curves .
- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HepG2 or MCF-7) to assess cytotoxicity .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies may arise from:
- Compound purity : Validate via HPLC and elemental analysis. Impurities >2% can skew results .
- Assay conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).
- Cell line variability : Use authenticated cell lines (e.g., ATCC) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Statistical rigor : Apply ANOVA with post-hoc tests and report effect sizes. Replicate experiments in independent labs .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Analog synthesis : Modify substituents on the oxadiazole (e.g., ethyl → methyl) or indole (e.g., fluorophenyl → chlorophenyl) to assess impact on activity .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins. Validate with mutagenesis studies .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., oxadiazole N-atoms) using software like Schrödinger .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated in preclinical studies?
Methodological Answer:
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .
- In vivo PK : Administer IV/orally in rodents, collect plasma samples, and model parameters (Cₘₐₓ, AUC, bioavailability) .
Q. What advanced techniques are used to investigate multi-target mechanisms of action?
Methodological Answer:
- Proteomics : SILAC-based quantification to identify differentially expressed proteins in treated vs. control cells .
- Transcriptomics : RNA-seq to map gene expression changes, followed by pathway enrichment analysis (e.g., KEGG).
- Network pharmacology : Integrate omics data with STRING or Cytoscape to map interaction networks .
Q. How can researchers address solubility and formulation challenges for in vivo studies?
Methodological Answer:
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Nanoformulations : Develop liposomal or polymeric nanoparticles to improve bioavailability .
- Salt formation : Screen with pharmaceutically acceptable counterions (e.g., HCl or sodium salts) .
Q. What analytical methods are recommended for stability testing under varying conditions?
Methodological Answer:
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS .
- pH stability : Incubate in buffers (pH 1–10) and quantify intact compound.
- Long-term stability : Store at −20°C and 25°C, with sampling at 0, 3, 6, and 12 months .
Q. How can off-target effects be minimized during lead optimization?
Methodological Answer:
- Selectivity screening : Test against panels of related enzymes/receptors (e.g., kinase profiling at 1 µM).
- Cryo-EM or X-ray crystallography : Resolve compound-target complexes to guide rational design of selective analogs .
- ADMET profiling : Use tools like SwissADME to predict and mitigate toxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
